5-Bromo-2-pyrimidineacetonitrile
CAS No.: 831203-15-7
Cat. No.: VC2545448
Molecular Formula: C6H4BrN3
Molecular Weight: 198.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 831203-15-7 |
---|---|
Molecular Formula | C6H4BrN3 |
Molecular Weight | 198.02 g/mol |
IUPAC Name | 2-(5-bromopyrimidin-2-yl)acetonitrile |
Standard InChI | InChI=1S/C6H4BrN3/c7-5-3-9-6(1-2-8)10-4-5/h3-4H,1H2 |
Standard InChI Key | XLGDBMBECTZVKI-UHFFFAOYSA-N |
SMILES | C1=C(C=NC(=N1)CC#N)Br |
Canonical SMILES | C1=C(C=NC(=N1)CC#N)Br |
Introduction
Chemical Identity and Structure
5-Bromo-2-pyrimidineacetonitrile is a crystalline compound with a distinct pyrimidine scaffold. The compound features a bromine atom at the 5-position of the pyrimidine ring, which significantly influences its chemical reactivity and potential biological properties. The acetonitrile (-CH₂CN) functional group at position 2 provides a reactive nitrile moiety that enables further chemical transformations.
Structural Properties
The molecular structure of 5-Bromo-2-pyrimidineacetonitrile consists of a pyrimidine ring with specific substituents. The pyrimidine core contains two nitrogen atoms at positions 1 and 3, creating an electron-deficient heterocyclic system. The bromine substituent at position 5 and the acetonitrile group at position 2 create a molecule with multiple reactive sites for potential chemical modifications .
Identification Data
The compound is characterized by specific chemical identifiers that facilitate its recognition in scientific literature and chemical databases. These identifiers are summarized in the table below:
Parameter | Value |
---|---|
Chemical Name | 5-Bromo-2-pyrimidineacetonitrile |
Molecular Formula | C₆H₄BrN₃ |
Molecular Weight | 198.02 g/mol |
CAS Registry Number | 831203-15-7 |
PubChem CID | 45789784 |
InChI | InChI=1S/C6H4BrN3/c7-5-3-9-6(1-2-8)10-4-5/h3-4H,1H2 |
InChIKey | XLGDBMBECTZVKI-UHFFFAOYSA-N |
SMILES | C1=C(C=NC(=N1)CC#N)Br |
Table 1: Chemical identification parameters for 5-Bromo-2-pyrimidineacetonitrile
Physical and Chemical Properties
5-Bromo-2-pyrimidineacetonitrile exhibits specific physical and chemical properties that are characteristic of brominated heterocyclic compounds. These properties determine its behavior in various chemical reactions and biological systems.
Chemical Reactivity
The compound's reactivity is primarily governed by three key structural features:
-
The bromine atom at the 5-position, which can participate in various coupling reactions, including Suzuki, Stille, and Sonogashira cross-couplings.
-
The acetonitrile side chain (-CH₂CN), which provides a reactive nitrile group that can undergo hydrolysis, reduction, or conversion to other functional groups.
-
The pyrimidine core, which exhibits electrophilic character due to the electron-withdrawing effect of the two nitrogen atoms.
These features make 5-Bromo-2-pyrimidineacetonitrile a versatile building block in organic synthesis and pharmaceutical development .
Synthesis Methods
Based on synthetic approaches for similar brominated pyrimidine derivatives, several potential methods can be employed for the synthesis of 5-Bromo-2-pyrimidineacetonitrile.
From 5-Bromo-2-chloropyrimidine
Another potential route involves the nucleophilic substitution of the chlorine atom in 5-bromo-2-chloropyrimidine with an appropriate acetonitrile derivative. This method could be particularly useful when starting from commercially available 5-bromo-2-chloropyrimidine .
The reaction typically requires:
-
A base such as potassium carbonate or triethylamine
-
An appropriate solvent system (DMF, acetonitrile)
-
Moderate heating conditions (typically 60-80°C)
-
Reaction time of 8-12 hours
This method has been successfully employed for the synthesis of various 5-bromo-2-substituted pyrimidines with different functional groups .
Spectroscopic Characterization
Spectroscopic techniques provide valuable information about the structural features and purity of 5-Bromo-2-pyrimidineacetonitrile. The following data can be used for identification and quality assessment.
Mass Spectrometry
Mass spectrometry data would typically show a molecular ion peak at m/z 198/200 with the characteristic isotopic pattern of bromine-containing compounds (approximately 1:1 ratio for the M and M+2 peaks). Additional fragment ions might include those resulting from the loss of the acetonitrile group or the bromine atom .
Structural Comparison with Related Compounds
5-Bromo-2-pyrimidineacetonitrile shares structural similarities with several other halogenated heterocyclic compounds that have established applications in medicinal chemistry and organic synthesis.
Comparison with 2-(5-Bromopyridin-2-yl)acetonitrile
2-(5-Bromopyridin-2-yl)acetonitrile is a structurally related compound with a pyridine core instead of pyrimidine. The comparison of key properties is presented in the table below:
Property | 5-Bromo-2-pyrimidineacetonitrile | 2-(5-Bromopyridin-2-yl)acetonitrile |
---|---|---|
Molecular Formula | C₆H₄BrN₃ | C₇H₅BrN₂ |
Molecular Weight | 198.02 g/mol | 197.03 g/mol |
Core Structure | Pyrimidine (6-membered ring with 2 N atoms) | Pyridine (6-membered ring with 1 N atom) |
Bromine Position | Position 5 | Position 5 |
Functional Group | Acetonitrile at position 2 | Acetonitrile at position 2 |
Electron Density | More electron-deficient (2 N atoms) | Less electron-deficient (1 N atom) |
Table 2: Comparison between 5-Bromo-2-pyrimidineacetonitrile and 2-(5-Bromopyridin-2-yl)acetonitrile
The additional nitrogen atom in the pyrimidine ring of 5-Bromo-2-pyrimidineacetonitrile makes it more electron-deficient compared to its pyridine counterpart, potentially affecting its reactivity in nucleophilic substitution reactions and its binding properties in biological systems.
Comparison with 5-Bromo-2-chloropyrimidine
5-Bromo-2-chloropyrimidine is another important related compound that serves as a versatile intermediate in the synthesis of various 5-bromo-2-substituted pyrimidines:
Property | 5-Bromo-2-pyrimidineacetonitrile | 5-Bromo-2-chloropyrimidine |
---|---|---|
Molecular Formula | C₆H₄BrN₃ | C₄H₂BrClN₂ |
Molecular Weight | 198.02 g/mol | 193.43 g/mol |
Functional Group at Position 2 | Acetonitrile (-CH₂CN) | Chlorine (-Cl) |
Reactivity at Position 2 | Relatively stable | Highly reactive toward nucleophilic substitution |
Synthetic Utility | End product or intermediate | Common synthetic precursor |
Table 3: Comparison between 5-Bromo-2-pyrimidineacetonitrile and 5-Bromo-2-chloropyrimidine
5-Bromo-2-chloropyrimidine is particularly useful as a synthetic precursor due to the differential reactivity of the chlorine atom, which can be selectively replaced through nucleophilic substitution reactions to create compounds like 5-Bromo-2-pyrimidineacetonitrile .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume